Dinophysistoxin 1

Übersicht

Beschreibung

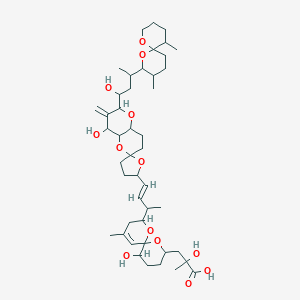

Dinophysistoxin 1 (DTX1) is a lipophilic and heat-stable marine toxin produced by dinoflagellates . It can accumulate in filter-feeding bivalves and cause diarrheic shellfish poisoning (DSP) in humans shortly after the ingestion of contaminated seafood .

Molecular Structure Analysis

DTX1 has a molecular formula of C45H70O13 . Its average mass is 819.029 Da and its monoisotopic mass is 818.481628 Da . Small variations in DTX1 structure, particularly at the head region (i.e., C1/C2), result in significant changes in toxicological potency .Chemical Reactions Analysis

DTX1 has been found to disrupt the integrity of Caco-2 monolayers at concentrations above 50 nM . It also has different toxicokinetics and toxic potency compared to other toxins .Physical And Chemical Properties Analysis

DTX1 is a lipophilic and heat-stable marine toxin . It has a density of 1.3±0.1 g/cm^3, a boiling point of 923.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Biomedical Research: Understanding Cellular Toxicity

DTX1 is utilized in biomedical research to study its effects on cellular integrity, particularly in gut epithelium models. Research has shown that DTX1 can disrupt the integrity of Caco-2 monolayers, affecting tight-junction proteins like occludin . This helps in understanding the mechanisms of intestinal permeability and the oral toxicity of marine biotoxins.

Environmental Monitoring: Seafood Safety

DTX1 plays a crucial role in environmental monitoring, especially in assessing the safety of seafood. Studies have detected DTX1 in seafood from South Korea, leading to risk assessments and regulatory measures to ensure consumer safety .

Food Safety: Shellfish Poisoning Prevention

In the field of food safety, DTX1 is significant for preventing diarrhetic shellfish poisoning (DSP). Research involving the detection of DTX1 in shellfish has led to better management practices and the establishment of safety limits for shellfish consumption .

Pharmaceutical Research: Drug Development

DTX1’s potent toxicity makes it a candidate for pharmaceutical research, where it’s used to develop drugs that can target specific cellular processes. Its ability to inhibit protein phosphatases is of particular interest in the development of cancer therapeutics .

Toxicology Studies: Risk Assessment

Toxicology studies leverage DTX1 to understand its acute and chronic effects on health. By administering DTX1 to model organisms, researchers can establish toxicity profiles and assess the risks associated with exposure to marine toxins .

Analytical Chemistry: Calibration Standards

In analytical chemistry, DTX1 is used to create calibration standards for detecting marine toxins. Certified calibration solutions like CRM-DTX1-c are essential for developing accurate quantitation methods for DTX1 in various samples .

Wirkmechanismus

Target of Action

Dinophysistoxin 1 primarily targets protein phosphatases, specifically type 1 and type 2A . These phosphatases play a crucial role in a wide array of cellular processes .

Mode of Action

Dinophysistoxin 1 interacts with its targets by inhibiting the enzyme activities of protein phosphatases . This inhibition, particularly of type 1 and type 2A phosphatases, is significant and forms the primary mechanism of action for Dinophysistoxin 1 .

Biochemical Pathways

The inhibition of protein phosphatases disrupts various biochemical pathways within the cell . Given that these phosphatases are involved in numerous cellular processes, the downstream effects of this disruption can be widespread and varied .

Pharmacokinetics

It’s known that dinophysistoxin 1 can be orally toxic, with studies indicating that it can cause significant effects even at sublethal doses .

Result of Action

The molecular and cellular effects of Dinophysistoxin 1’s action can be severe. For instance, in a study where mice were treated with sublethal doses of Dinophysistoxin 1 for 7 days, the mice lost body weight, and the disease activity index and intestinal crypt depths increased .

Action Environment

The action, efficacy, and stability of Dinophysistoxin 1 can be influenced by various environmental factors. For example, sea temperature may be one of the most important environmental factors influencing the distribution and toxin content of Dinophysis species, which produce Dinophysistoxin 1 .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[2-[(E)-4-[2-[3-(3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBIEZBAENPDFY-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dinophysistoxin 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

81720-10-7 | |

| Record name | Dinophysistoxin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081720107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35-Methylokadaic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinophysistoxin 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | Dinophysistoxin 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

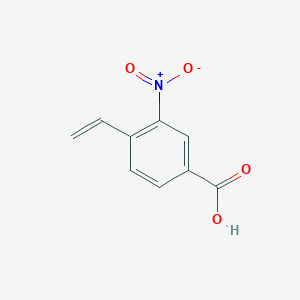

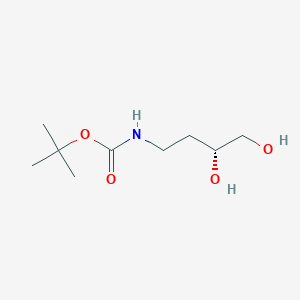

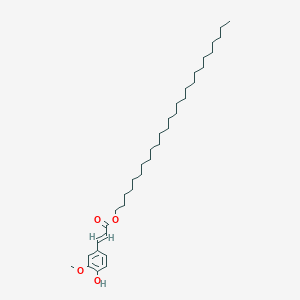

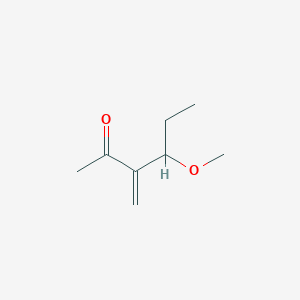

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

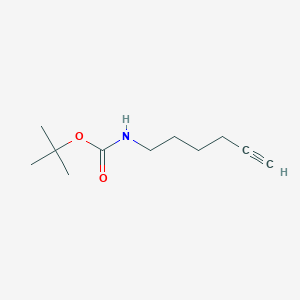

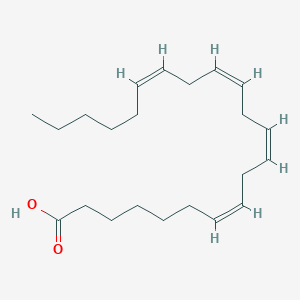

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)